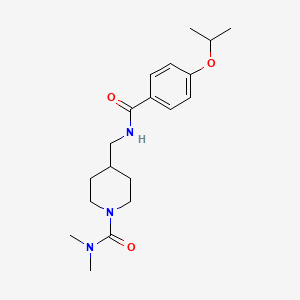

4-((4-isopropoxybenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Description

Properties

IUPAC Name |

N,N-dimethyl-4-[[(4-propan-2-yloxybenzoyl)amino]methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3/c1-14(2)25-17-7-5-16(6-8-17)18(23)20-13-15-9-11-22(12-10-15)19(24)21(3)4/h5-8,14-15H,9-13H2,1-4H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHILKORZPBHDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((4-isopropoxybenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a member of the piperidine class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a piperidine ring, an isopropoxybenzamide moiety, and a carboxamide functional group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including anti-inflammatory, anticancer, and antibacterial properties. The specific biological activities of This compound are summarized below:

1. Anti-Cancer Activity

- Mechanism of Action : The compound has been shown to inhibit androgen receptor (AR) signaling pathways, which are crucial in the progression of prostate cancer. In vitro studies demonstrated that it effectively blocks AR-coactivator interactions, leading to reduced cancer cell proliferation .

- IC50 Values : The compound exhibited an IC50 value in the low nanomolar range (e.g., 90 nM), indicating potent inhibitory activity against prostate cancer cell lines .

2. Anti-Inflammatory Properties

- In Vitro Studies : Similar compounds have demonstrated the ability to reduce the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) in macrophage models. This suggests that This compound may also possess anti-inflammatory properties .

- Cell Viability : Studies indicated that treatment with this compound does not adversely affect cell viability, suggesting a favorable safety profile for potential therapeutic use .

3. Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine ring and the benzamide substituents significantly influence biological activity:

- Essential Functional Groups : The presence of the isopropoxy group and specific amide linkages were found to be critical for maintaining high affinity and potency against target proteins .

- Comparative Analysis : Compounds lacking these functional groups or possessing larger substituents showed diminished activity, highlighting the importance of structural integrity in pharmacological efficacy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄N₂O₂ |

| Molecular Weight | 288.38 g/mol |

| IC50 (Prostate Cancer Cells) | 90 nM |

| Anti-inflammatory Activity | Yes |

| Cell Viability Impact | No significant impact |

Case Studies

- Prostate Cancer Inhibition : A study conducted on LNCaP cells demonstrated that treatment with This compound resulted in significant inhibition of AR-mediated gene transcription, suggesting its potential as a therapeutic agent in prostate cancer treatment .

- Inflammatory Response Modulation : In experiments using RAW 264.7 macrophages, compounds structurally similar to this one showed a marked reduction in nitric oxide production upon stimulation with inflammatory agents, indicating potential use in managing inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues with Piperidine Carboxamide Cores

Compound from :

- Structure: 4-(4-bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-[4-(dimethylamino)phenyl]piperidine-1-carboxamide

- Key Differences: Replaces the 4-isopropoxybenzamido group with a brominated benzodiazol-2-one ring. The bromine atom increases molecular weight (471.09 g/mol) and may enhance halogen bonding interactions.

TD-8954 () :

- Structure : Piperidine-1-carboxylic acid methyl ester with a benzimidazole substituent.

- Key Differences: Lacks the dimethylamino group but includes a methyl ester and benzimidazole ring. The benzimidazole (a bicyclic heteroaromatic system) may improve π-π stacking interactions in receptor binding, contrasting with the monocyclic benzamido group in the target compound .

Functional Group Variations

Impurity-A () :

- Structure : Benzimidazole derivative with ethoxy and biphenyl groups.

- The hydroxamic acid moiety (N-hydroxycarbamimidoyl) introduces chelating properties absent in the target compound .

Triazine Derivatives () :

- Structure: Triazine core with pyrrolidine and dimethylamino-phenyl groups.

- Key Differences: The triazine scaffold replaces the piperidine carboxamide, altering electronic properties and hydrogen-bonding capacity. Multiple dimethylamino-phenyl groups enhance hydrophilicity but may reduce blood-brain barrier penetration compared to the target compound’s single dimethylamino group .

Table 1: Structural and Functional Comparison

Pharmacological Implications

- Lipophilicity : The 4-isopropoxy group in the target compound likely offers a better logP profile than the brominated () or hydrophilic triazine () derivatives, favoring oral bioavailability.

- Receptor Selectivity : The benzamido-methyl group’s flexibility may allow broader receptor engagement compared to TD-8954’s rigid benzimidazole .

- Synthetic Challenges : The triazine derivatives () require multistep syntheses, whereas the target compound’s piperidine carboxamide core is more straightforward to functionalize .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.